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Cat. No.: B191844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hesperetin dihydrochalcone (HDC) is a flavonoid derivative of hesperetin, a flavanone

predominantly found in citrus fruits. HDC exhibits significant potential in the pharmaceutical and

food industries due to its antioxidant properties and use as a flavoring agent.[1] Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous

structural elucidation of natural products like HDC. This application note provides a detailed

overview and experimental protocols for the structural analysis of hesperetin
dihydrochalcone using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Elucidation Strategy
The structural confirmation of hesperetin dihydrochalcone relies on a comprehensive

analysis of its 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra. This

approach allows for the precise assignment of all proton and carbon signals and establishes

the connectivity between different parts of the molecule. While detailed, fully assigned

experimental NMR data for hesperetin dihydrochalcone is not readily available in the public

domain, this document provides an expected spectral analysis based on the known structure

and data from closely related compounds.
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Predicted NMR Data for Hesperetin
Dihydrochalcone
The following tables summarize the predicted chemical shifts for hesperetin
dihydrochalcone. These predictions are based on the analysis of hesperetin and general

principles of NMR spectroscopy for flavonoids and dihydrochalcones. Actual experimental

values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for Hesperetin Dihydrochalcone (in CD₃OD)

Atom No. Predicted δ (ppm) Multiplicity
Coupling Constant
(J) in Hz

2' 6.85 d 2.0

3' 6.80 d 8.5

5' 6.75 dd 8.5, 2.0

6' 5.90 s

α 3.25 t 7.5

β 2.90 t 7.5

OCH₃ 3.85 s

2, 6 5.90 s

4 - -

1' - -

4' - -

3 - -

5 - -

1 - -

Table 2: Predicted ¹³C NMR Chemical Shifts for Hesperetin Dihydrochalcone (in CD₃OD)
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Atom No. Predicted δ (ppm)

2' 115.0

3' 113.0

4' 148.0

5' 121.0

6' 116.0

α 46.0

β 31.0

C=O 205.0

OCH₃ 56.5

1' 133.0

2, 6 96.0

3, 5 165.0

4 167.0

1 105.0

Experimental Protocols
Sample Preparation

Dissolution: Accurately weigh 5-10 mg of purified hesperetin dihydrochalcone.

Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated

solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube.

Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool into a clean NMR tube.
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NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR data on a 500 MHz or

higher field spectrometer. These parameters may require optimization based on the specific

instrument and sample concentration.

1D ¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64 (depending on concentration).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

1D ¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024-4096 (or more for dilute samples).

Spectral Width: 220-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

2D COSY (Correlation Spectroscopy):

Pulse Program: Standard COSY experiment (e.g., cosygpqf).

Number of Scans: 2-8 per increment.

Number of Increments: 256-512 in F1.
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Spectral Width: 12-16 ppm in both F1 and F2.

2D HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g.,

hsqcedetgpsisp2.2).

Number of Scans: 4-16 per increment.

Number of Increments: 128-256 in F1.

Spectral Width: 12-16 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).

¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

Number of Scans: 8-32 per increment.

Number of Increments: 256-512 in F1.

Spectral Width: 12-16 ppm in F2 (¹H) and 220-250 ppm in F1 (¹³C).

Long-Range Coupling Constant: Optimized for 8-10 Hz.

Data Analysis and Interpretation
A systematic approach to analyzing the NMR data is crucial for accurate structure elucidation:

¹H NMR Analysis: Identify the number of protons, their chemical environments (aromatic,

aliphatic, methoxy), multiplicities (singlet, doublet, triplet, etc.), and coupling constants.

¹³C NMR and DEPT Analysis: Determine the number of carbon atoms and their types

(quaternary, CH, CH₂, CH₃).

COSY Analysis: Establish proton-proton (¹H-¹H) correlations through-bond, typically over two

to three bonds. This is key to identifying adjacent protons in the aromatic rings and the propyl
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chain.

HSQC Analysis: Correlate each proton with its directly attached carbon atom. This allows for

the unambiguous assignment of protonated carbons.

HMBC Analysis: Identify long-range (2-3 bond) correlations between protons and carbons.

This is critical for connecting the different structural fragments, for example, linking the propyl

chain to the two aromatic rings.
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Click to download full resolution via product page

Caption: Chemical structure of Hesperetin Dihydrochalcone with atom numbering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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